An In-depth Technical Guide to L-Allooctopine: Structure, Properties, and Biological Activity
An In-depth Technical Guide to L-Allooctopine: Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Allooctopine, a naturally occurring opine, is a diastereomer of octopine found in certain marine invertebrates and crown gall tumors. Chemically designated as N2-[(1S)-1-Carboxyethyl]-L-arginine, it plays a significant role in the anaerobic metabolism of these organisms. Notably, L-Allooctopine is recognized as a competitive inhibitor of octopine dehydrogenase, an enzyme crucial for the catabolism of octopine. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of L-Allooctopine. Detailed experimental protocols for its synthesis, purification, and characterization, as well as an enzyme inhibition assay, are presented to facilitate further research and application in drug development and biochemical studies.
Chemical Structure and Identification
L-Allooctopine is an amino acid derivative formed from the condensation of L-arginine and D-alanine. Its structure is characterized by a guanidinium group from the arginine residue and a chiral center from the alanine moiety.
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IUPAC Name: (2S)-2-[[(1S)-1-carboxyethyl]amino]-5-(diaminomethylideneamino)pentanoic acid[1]
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Synonyms: (+)-ALLO-OCTOPINE, (S),(S)-octopine, L-(+)-ALLO-OCTOPINE, N2-[(1S)-1-Carboxyethyl]-L-arginine[3][4]
Physicochemical Properties
L-Allooctopine is a white to off-white solid that is hygroscopic in nature. Its solubility is limited in methanol and water, with sonication aiding dissolution in the latter.
| Property | Value | Reference |
| Physical State | White to Off-White Solid | [3][4] |
| Melting Point | 253 - 255 °C (decomposes) | [3] |
| Solubility | Slightly soluble in Methanol and Water (with sonication) | [3] |
| Stability | Hygroscopic | [3] |
| Storage Temperature | 2-8°C | [4] |
| Monoisotopic Mass | 246.13280507 Da | [4] |
| Topological Polar Surface Area | 151 Ų | [4] |
| Hydrogen Bond Donor Count | 5 | [4] |
| Hydrogen Bond Acceptor Count | 6 | [4] |
| Rotatable Bond Count | 9 | [4] |
Experimental Protocols
Synthesis of L-Allooctopine
A detailed protocol for the chemical synthesis of L-Allooctopine can be adapted from the methods described for opine synthesis. The following is a representative procedure based on the reductive condensation of L-arginine and pyruvic acid, followed by stereospecific separation.
Materials:
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L-Arginine
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Pyruvic acid
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Sodium borohydride (NaBH₄)
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Methanol
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Dowex 50W-X8 resin (H⁺ form)
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Dowex 1-X8 resin (acetate form)
Procedure:
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Reaction Setup: Dissolve L-arginine and a molar excess of pyruvic acid in deionized water. Adjust the pH of the solution to 8.0 with NaOH.
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Reductive Amination: Cool the reaction mixture to 0-4°C in an ice bath. Slowly add a solution of NaBH₄ in water, maintaining the pH at 8.0 by the dropwise addition of HCl.
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Quenching: After the addition of NaBH₄ is complete, stir the reaction mixture for an additional 2 hours at room temperature. Quench the reaction by adjusting the pH to 2.0 with concentrated HCl.
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Purification by Ion-Exchange Chromatography:
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Apply the reaction mixture to a column of Dowex 50W-X8 resin (H⁺ form).
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Wash the column with deionized water to remove unreacted pyruvic acid and other anionic components.
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Elute the opine mixture with a gradient of ammonium hydroxide (e.g., 0 to 2 M).
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Monitor the fractions using thin-layer chromatography (TLC) or a specific colorimetric assay for guanidinium compounds.
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Pool the fractions containing the opine mixture and lyophilize.
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Separation of Diastereomers:
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The resulting mixture contains both octopine and allooctopine. Separation can be achieved by fractional crystallization or by chromatography on a Dowex 1-X8 resin (acetate form), eluting with a shallow acetic acid gradient. The different pKa values of the diastereomers allow for their separation.
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Characterization of L-Allooctopine
NMR spectroscopy is a powerful tool for the structural elucidation of L-Allooctopine.
Sample Preparation: Dissolve 5-10 mg of purified L-Allooctopine in 0.5 mL of deuterium oxide (D₂O).
Instrumentation and Parameters (Example):
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Instrument: Bruker Avance 500 MHz NMR spectrometer (or equivalent)
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¹H NMR:
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Pulse program: zg30
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Number of scans: 16
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Relaxation delay: 2.0 s
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Spectral width: 12 ppm
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¹³C NMR:
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Pulse program: zgpg30
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Number of scans: 1024
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Relaxation delay: 2.0 s
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Spectral width: 200 ppm
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LC-MS can be used to confirm the molecular weight and purity of L-Allooctopine.
Instrumentation and Parameters (Example):
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LC System: Agilent 1260 Infinity II HPLC (or equivalent)
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Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
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Mobile Phase A: 0.1% formic acid in water
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Mobile Phase B: 0.1% formic acid in acetonitrile
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Gradient: A linear gradient from 2% to 50% B over 15 minutes.
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Flow Rate: 0.3 mL/min
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MS System: Agilent 6120 Quadrupole LC/MS (or equivalent)
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Ionization Mode: Electrospray Ionization (ESI), positive mode
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Scan Range: m/z 100-500
Expected Result: A major peak corresponding to the protonated molecule [M+H]⁺ at m/z 247.14.
Biological Activity: Inhibition of Octopine Dehydrogenase
L-Allooctopine is a known competitive inhibitor of octopine dehydrogenase (ODH), an enzyme that catalyzes the reversible reductive condensation of L-arginine and pyruvate to form D-octopine.
Experimental Protocol: Octopine Dehydrogenase Inhibition Assay
This protocol is adapted from a standard spectrophotometric assay for ODH activity.[5]
Materials:
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Octopine dehydrogenase (from a commercial source or purified from scallop muscle)
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150 mM Sodium Phosphate Buffer, pH 7.5
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60 mM L-Arginine solution
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60 mM Sodium Pyruvate solution
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4.2 mM NADH solution
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L-Allooctopine stock solution (in buffer)
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UV-Vis Spectrophotometer
Procedure:
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Reaction Mixture Preparation: In a 1 mL cuvette, prepare the following reaction mixture:
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800 µL of 150 mM Sodium Phosphate Buffer, pH 7.5
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50 µL of 60 mM L-Arginine solution
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50 µL of 60 mM Sodium Pyruvate solution
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50 µL of 4.2 mM NADH solution
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Variable volumes of L-Allooctopine stock solution and buffer to a final volume of 950 µL. A range of inhibitor concentrations should be tested. A control reaction with no inhibitor should also be prepared.
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Enzyme Addition: Initiate the reaction by adding 50 µL of a diluted octopine dehydrogenase solution (e.g., 0.1-0.5 units/mL).
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Spectrophotometric Measurement: Immediately mix the solution by inversion and monitor the decrease in absorbance at 340 nm for 5 minutes at 25°C. The rate of NADH oxidation is proportional to the enzyme activity.
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Data Analysis:
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Calculate the initial velocity (V₀) of the reaction for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
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To determine the type of inhibition and the inhibition constant (Ki), perform the assay at varying concentrations of one substrate (e.g., L-arginine) while keeping the other substrate and NADH concentrations constant, for each concentration of L-Allooctopine.
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Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]). For competitive inhibition, the lines will intersect on the y-axis.
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Signaling Pathways and Logical Relationships
The primary described biological role of L-Allooctopine is its involvement in the regulation of opine metabolism through competitive inhibition of octopine dehydrogenase. This can be visualized as a simple enzymatic reaction pathway.
Conclusion
L-Allooctopine is a valuable tool for studying the enzymology of opine dehydrogenases and the metabolic pathways in which they are involved. Its role as a competitive inhibitor makes it a potential lead compound for the development of specific enzyme inhibitors. The detailed protocols provided in this guide are intended to support researchers in the synthesis, characterization, and biological evaluation of L-Allooctopine, thereby fostering further advancements in our understanding of its biochemical significance and potential applications.
